molecular formula C20H21IN2O5 B296698 ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No. B296698
M. Wt: 496.3 g/mol
InChI Key: JRDZYPFNMQBOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate, also known as AM-2233, is a synthetic cannabinoid that was first synthesized in 2007. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are primarily responsible for the effects of cannabis on the human body. The compound has been used in scientific research to investigate the mechanism of action of cannabinoids and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is similar to that of other cannabinoids, involving the activation of CB1 and CB2 receptors. When these receptors are activated, they trigger a cascade of intracellular signaling events that ultimately result in the modulation of various physiological processes. For example, activation of CB1 receptors in the brain can lead to the release of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior.
Biochemical and Physiological Effects
ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been shown to have a variety of biochemical and physiological effects, many of which are mediated by its interaction with CB1 and CB2 receptors. For example, it has been shown to have analgesic properties, meaning that it can reduce pain perception. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis. Additionally, ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been shown to have an effect on appetite regulation, and may be useful in the treatment of conditions such as anorexia and cachexia.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate in lab experiments is its high potency and specificity for CB1 and CB2 receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological processes. Additionally, its synthetic nature allows for precise control over its chemical structure and purity, which is important for ensuring reproducibility and accuracy in scientific research.
One limitation of using ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate in lab experiments is its potential for abuse. Synthetic cannabinoids such as ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate have been associated with a variety of adverse effects, including addiction, psychosis, and cardiovascular complications. Therefore, it is important to use caution and appropriate safety measures when handling and using this compound in a laboratory setting.

Future Directions

There are many potential future directions for research involving ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate. One area of interest is its potential therapeutic applications, particularly in the treatment of pain, inflammation, and appetite disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interaction with CB1 and CB2 receptors. Finally, there is a need for continued research into the safety and potential risks associated with the use of synthetic cannabinoids such as ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate.

Synthesis Methods

Ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is synthesized using a multi-step process involving the condensation of 4-(allyloxy)-3-iodo-5-methoxybenzaldehyde with ethyl cyanoacetate, followed by cyclization with ammonium acetate and subsequent amidation with 2-methyl-4,6-dioxypyridine-3-carboxylic acid ethyl ester. The final product is obtained after purification and isolation using chromatography techniques.

Scientific Research Applications

Ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been used extensively in scientific research to investigate the mechanism of action of cannabinoids and their potential therapeutic applications. It has been shown to have a high binding affinity for both CB1 and CB2 receptors, and to exhibit potent agonist activity at these receptors. This makes it a valuable tool for studying the role of these receptors in various physiological processes, such as pain perception, appetite regulation, and inflammation.

properties

Molecular Formula

C20H21IN2O5

Molecular Weight

496.3 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C20H21IN2O5/c1-5-7-27-18-14(21)8-12(9-15(18)25-4)17-13(10-22)19(23)28-11(3)16(17)20(24)26-6-2/h5,8-9,17H,1,6-7,23H2,2-4H3

InChI Key

JRDZYPFNMQBOMM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C(=C2)I)OCC=C)OC)C#N)N)C

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C(=C2)I)OCC=C)OC)C#N)N)C

Origin of Product

United States

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